molecular formula C6H4N2OS2 B186077 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 117516-97-9

2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B186077
M. Wt: 184.2 g/mol
InChI Key: SJFBCDCLMGDIRN-UHFFFAOYSA-N
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Description

“2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound that has been identified in various studies for its broad spectrum antibacterial activity and reasonable antifungal activity . It has been the subject of research due to its potential applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 hours for classic conventional heating . Another study reported the synthesis of a series of related compounds in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Scientific Research Applications

Synthesis and Catalytic Applications

The compound 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and its derivatives have been extensively explored for their synthetic pathways and applications in medicinal and pharmaceutical industries. A key area of research focuses on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for developing lead molecules due to their bioavailability and broader synthetic applications. Recent studies have highlighted the importance of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating one-pot multicomponent reactions to develop these scaffolds. Such catalysts have shown promising recyclability and efficiency in synthesizing 4-aryl-octahydropyrano and 5-aryl-substituted pyrano[2,3-d]pyrimidindione derivatives, showcasing their potential in drug development and lead molecule synthesis (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Biological Activities

The pyrimidine core, including structures related to 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, has been identified for its potential in exhibiting in vitro anti-inflammatory activity. A comprehensive literature review and PASS predictions have highlighted substituted tetrahydropyrimidine derivatives as promising candidates for developing anti-inflammatory drugs. The synthesis of these compounds has been optimized to enhance their biological activity, with various studies confirming their potent anti-inflammatory effects in vitro. This highlights the pyrimidine derivatives' potential in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Chemotherapeutic Potential

Research developments in the syntheses and biological activities of pyrimidines have shown that these compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antibacterial activities. Recent studies have focused on the synthesis and anti-inflammatory effects of pyrimidine derivatives, attributing their activities to the inhibition of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. These findings suggest a promising avenue for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity and enhanced efficacy (Rashid et al., 2021).

properties

IUPAC Name

2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBCDCLMGDIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394066
Record name 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

CAS RN

117516-97-9
Record name 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-thiophene-3-carboxlic acid amide (28.4 g, 0.2 mol) and potassium ethylxanthate (96 g, 3 eq) were mixed together and added to DMF (1000 mL). The resulting mixture was heated to 150° C. for about six hours. The solvent (DMF) was removed on the rotovap under high vacuum at 90° C. The residue was diluted with 600 mL of aqueous citric acid (5%) and cooled to 0° C. and stirred for about 30 minutes. The tan powder was filtered and dried overnight to give 25.6 g of the title compound ((M+H)+=185, M.P.>300° C.).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

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